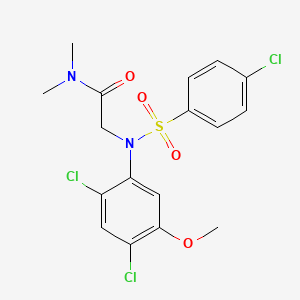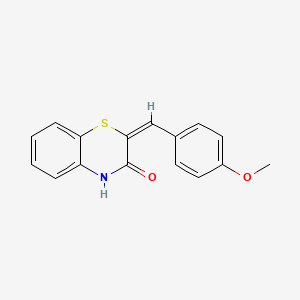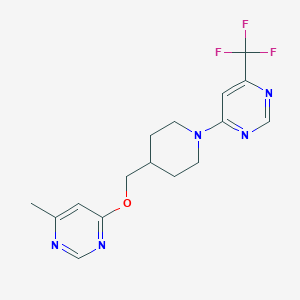
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide” is a complex organic molecule. It contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group, a 2,4-dichloro-5-methoxyphenyl group, and a dimethylacetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups would likely have a significant impact on the compound’s overall structure. These groups could influence the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation. The chloro groups might participate in nucleophilic substitution reactions, and the dimethylacetamide group could potentially undergo reactions involving the carbonyl group or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups could affect the compound’s solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of similar compounds has been extensively studied, providing insight into their molecular configurations and interactions. For example, research by Gowda et al. (2008) on 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide revealed that the molecule is part of a family of compounds with similar bond parameters and molecular conformations. These findings are crucial for understanding the reactivity and potential applications of such compounds (Gowda, Foro, Nirmala, Sowmya, & Fuess, 2008).
Herbicidal Activity
Derivatives of the compound have been investigated for their herbicidal properties. Li Gong-chun (2011) synthesized derivatives that showed significant herbicidal activity against certain plant species, indicating potential agricultural applications. This demonstrates the chemical's versatility and potential in developing new herbicides (Li Gong-chun, 2011).
Sulfonation Reactions
The compound and its derivatives have been studied in the context of sulfonation reactions, which are critical for synthesizing various organic molecules. Wit, Woldhuis, & Cerfontain (2010) explored the intermediacy of phenyl hydrogen sulfates in sulfonation, highlighting the compound's role in complex chemical reactions and its potential in synthetic organic chemistry (Wit, Woldhuis, & Cerfontain, 2010).
Oxidation Studies
Research into the oxidation of related sulfonamides by Rozentsveig et al. (2001) explored chemical transformations that could be applied to the development of new compounds with potential industrial and pharmaceutical applications (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).
Orientations Futures
The study and application of this compound could be a potential area for future research. Its unique structure and functional groups suggest that it could have interesting chemical and physical properties that are worth investigating. Potential areas of study could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact .
Propriétés
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O4S/c1-21(2)17(23)10-22(15-9-16(26-3)14(20)8-13(15)19)27(24,25)12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXDTHBFGOHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2602781.png)




![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)



![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)

![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)

